Home > Products > Screening Compounds P55024 > Adenosine, N,N-dimethyl-2'-O-methyl-
Adenosine, N,N-dimethyl-2'-O-methyl- - 30891-53-3

Adenosine, N,N-dimethyl-2'-O-methyl-

Catalog Number: EVT-3188159
CAS Number: 30891-53-3
Molecular Formula: C13H19N5O4
Molecular Weight: 309.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Adenosine, N,N-dimethyl-2'-O-methyl- is a modified nucleoside that plays a significant role in various biochemical processes. This compound is classified under nucleosides, which are the building blocks of nucleic acids. The specific modifications of this adenosine derivative enhance its biological activity and stability, making it a valuable tool in research and potential therapeutic applications.

Source and Classification

Adenosine, N,N-dimethyl-2'-O-methyl- is derived from adenosine through methylation at the nitrogen and oxygen positions. It belongs to a class of compounds known as methylated nucleosides, which include other derivatives like N6-methyladenosine and 2'-O-methyladenosine. These modifications can significantly influence the function of RNA molecules by altering their interactions with proteins and other cellular components.

Synthesis Analysis

Methods

The synthesis of Adenosine, N,N-dimethyl-2'-O-methyl- typically involves methylation reactions. Common methylating agents used include:

  • Methyl iodide
  • Dimethyl sulfate

These reactions are often conducted under basic conditions in organic solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures to promote efficient methylation .

Technical Details

The synthesis process can be broken down into several key steps:

  1. Protection of Functional Groups: Prior to methylation, protective groups may be added to prevent unwanted reactions at other functional sites.
  2. Methylation Reaction: The protected adenosine is treated with a methylating agent, leading to the formation of the N,N-dimethyl-2'-O-methyl derivative.
  3. Deprotection: After methylation, protective groups are removed to yield the final product.
  4. Purification: The product is purified using techniques like chromatography to achieve high yield and purity .
Molecular Structure Analysis

Structure

The molecular structure of Adenosine, N,N-dimethyl-2'-O-methyl- includes a ribose sugar linked to an adenine base with two methyl groups on the nitrogen atoms and one on the 2'-hydroxyl group of the ribose. This specific arrangement contributes to its unique chemical properties.

Data

  • Molecular Formula: C12H17N5O3
  • Molecular Weight: 281.30 g/mol
  • Chemical Structure Representation: The structure can be visualized with standard chemical drawing software or databases that provide structural information for nucleosides.
Chemical Reactions Analysis

Reactions

Adenosine, N,N-dimethyl-2'-O-methyl- can undergo several types of chemical reactions:

  1. Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to hydroxylated derivatives.
  2. Reduction: Reduction can occur with agents such as sodium borohydride, affecting the nitrogen atoms or other functional groups.
  3. Substitution: Nucleophilic substitution reactions can take place at the methylated nitrogen or 2'-O position, allowing for further derivatization .

Technical Details

The choice of reagents and conditions significantly influences the outcome of these reactions. For instance, oxidation conditions may vary based on desired products, while substitution reactions depend on the nature of nucleophiles used (e.g., amines or thiols) .

Mechanism of Action

Process

The mechanism by which Adenosine, N,N-dimethyl-2'-O-methyl- exerts its effects involves its incorporation into RNA molecules. This modification impacts RNA stability, splicing, and translation by influencing interactions with RNA-binding proteins and modifying enzymes.

Data

Research indicates that the presence of methyl groups alters binding affinities and can regulate gene expression by modulating RNA polymerase activity and ribosomal function . The specific pathways affected include those involved in pre-mRNA processing and mRNA export.

Physical and Chemical Properties Analysis

Physical Properties

Adenosine, N,N-dimethyl-2'-O-methyl- typically appears as a white crystalline solid. Its solubility in various solvents allows for flexibility in experimental applications.

Chemical Properties

Key chemical properties include:

  • Stability: Enhanced stability due to methylation protects against enzymatic degradation.
  • Reactivity: The presence of multiple functional groups allows for diverse chemical reactivity in synthetic applications.

Relevant analyses often involve spectroscopic techniques (e.g., nuclear magnetic resonance spectroscopy) to confirm structure and purity .

Applications

Scientific Uses

Adenosine, N,N-dimethyl-2'-O-methyl- has numerous applications in scientific research:

  • Chemistry: Utilized as a building block for synthesizing modified nucleotides and nucleosides.
  • Biology: Investigated for its role in RNA modifications that affect gene expression and regulation.
  • Medicine: Explored for potential therapeutic applications, including antiviral and anticancer properties .
  • Industry: Employed in developing nucleic acid-based technologies and as a research tool in molecular biology .
Biosynthesis and Enzymology of m6Am

Methyltransferase Mechanisms: PCIF1-Mediated Cap-Proximal Methylation

Phosphorylated CTD-Interacting Factor 1 (PCIF1), also termed CAPAM (Cap-specific Adenosine Methyltransferase), is the sole enzyme responsible for catalyzing m6Am formation. PCIF1 specifically methylates the N6 position of 2’-O-methyladenosine (Am) located immediately downstream of the m7G cap structure (m7GpppAm), converting it to m6Am (m7Gpppm6Am). This modification is strictly cap-dependent and occurs co-transcriptionally on nascent RNA transcripts [6] [8] [26].

  • Structural Basis for Catalysis: Human PCIF1 is an 81 kDa nuclear protein comprising 704 amino acids. Its functional domains are organized in a "WW-linker-HD-MTD" architecture:
  • WW Domain: Located at the N-terminus, this domain mediates protein-protein interactions by binding the Ser5-phosphorylated C-terminal domain (pCTD) of RNA Polymerase II (Pol II). This interaction anchors PCIF1 to the transcription machinery but is dispensable for its methyltransferase activity in vitro [6] [8].
  • Helical Domain (HD): Positioned near the methyltransferase domain (MTD), this domain is enriched in positively charged residues crucial for structural stability and potentially RNA interaction. Mutations within HD impair catalytic function [6] [8].
  • Methyltransferase Domain (MTD): This C-terminal domain adopts a classic Rossmann fold characteristic of class I methyltransferases. It houses the catalytic core essential for S-adenosylmethionine (SAM) cofactor binding and methyl transfer. Key structural elements include:
  • Substrate Binding Loop (SBL): Interacts with the target adenosine.
  • Catalytic Loop (CL): Contains the highly conserved NPPF motif (residues Asn553-Pro554-Pro555-Phe556). Mutagenesis studies (e.g., N553A, F556A/G) within this motif completely abolish methyltransferase activity, confirming its critical role in catalysis [6] [8] [26].
  • Mechanism: PCIF1 binds the m7GpppAm cap structure via its MTD and potentially HD. The catalytic NPPF motif positions SAM and the Am nucleoside, facilitating the transfer of a methyl group from SAM to the N6 position of adenine. The enzyme exhibits specificity for cap-proximal Am residues and does not methylate internal adenosines [6] [8].

Table 1: Key Structural and Functional Domains of PCIF1

DomainPositionKey FeaturesFunctionEssential for m6Am MTase Activity?
WW DomainN-terminal~40 amino acids; two conserved tryptophans; binds Ser5-pCTD of Pol IIRecruitment to transcription sites via Pol II interactionNo
Linker-~98 residuesConnects WW to HDLikely No
Helical Domain (HD)-α-helices & β-sheets; 15% positively charged surface residues; conservedStructural stability; potential RNA interaction; mutations impair catalysisPartially (Structural role)
Methyltransferase Domain (MTD)C-terminalRossmann fold; SAM binding pocket; Substrate Binding Loop (SBL); Catalytic Loop (CL) with NPPF motifBinding m7GpppAm cap & target adenosine; Catalyzing methyl transfer from SAM to N6 of AmYes (N553/F556 critical)

Demethylase Pathways: FTO-Dependent m6Am Erasure Dynamics

Fat Mass and Obesity-associated protein (FTO) is the primary demethylase responsible for the reversible removal of the m6A mark from both internal adenosines in mRNA (m6A) and the cap-adjacent adenosine (m6Am). Notably, biochemical studies indicate that FTO exhibits a significantly higher in vitro catalytic efficiency (kcat/Km) towards m6Am compared to m6A, establishing m6Am as its preferential substrate [3] [25] [29].

  • Catalytic Mechanism: FTO belongs to the AlkB family of non-heme Fe(II) and 2-oxoglutarate (2-OG)-dependent dioxygenases. Its demethylation mechanism involves:
  • Binding of Fe(II), 2-OG, oxygen (O₂), and the methylated substrate (m6Am or m6A).
  • Oxidative decarboxylation of 2-OG, generating succinate and CO₂, and forming a highly reactive Fe(IV)-oxo intermediate.
  • The Fe(IV)-oxo species oxidizes the methyl group on N6, forming an unstable hydroxymethyl intermediate (hm6Am/hm6A).
  • Spontaneous decomposition of the hydroxymethyl intermediate releases formaldehyde (HCHO), restoring the unmodified adenosine (Am for m6Am, A for m6A) [3] [17].
  • Regulation of FTO Activity:
  • Oncometabolite Inhibition: The metabolite D-2-hydroxyglutarate (D-2HG), often elevated in cancers with isocitrate dehydrogenase (IDH) mutations, acts as a competitive inhibitor of FTO by mimicking 2-OG. D-2HG binding prevents the oxidative decarboxylation step, inhibiting FTO demethylase activity. This leads to increased levels of m6Am (and m6A) in affected cells [3].
  • Recruitment Partners: Specific RNA-binding proteins modulate FTO's substrate targeting and efficiency. The telomeric zinc finger protein ZBTB48 (TZAP) physically interacts with FTO and binds directly to RNA, including telomeric repeat-containing RNA (TERRA) and specific mRNAs like Metastasis-associated protein 1 (MTA1). ZBTB48 facilitates the recruitment of FTO to its target RNAs, thereby enhancing localized m6A/m6Am demethylation. Depletion of ZBTB48 reduces FTO binding to target sites, increases m6A/m6Am levels on those transcripts, and alters their stability [9].
  • Functional Consequences in Cancer: FTO activity dynamics have profound implications for cellular phenotypes, particularly cancer stem cells (CSCs). In colorectal cancer (CRC):
  • Low FTO expression or activity results in elevated global m6Am levels.
  • This increase correlates strongly with enhanced stem-like properties, including increased sphere-forming potential (colonosphere formation), elevated expression of stemness markers (ALDH activity, CD44, CD44v6), heightened in vivo tumorigenicity (tumor initiation from fewer cells), and resistance to chemotherapy (5-FU + Irinotecan - FIRI; 5-FU + Oxaliplatin - FOX) [7].
  • Critically, the pro-stemness and chemoresistance phenotype induced by FTO knockdown is fully reversed by concomitant inhibition of the nuclear m6Am methyltransferase PCIF1. This demonstrates that the oncogenic effects of FTO loss are directly mediated through the accumulation of m6Am modifications installed by PCIF1 [7].

Table 2: FTO Roles in m6Am/m6A Demethylation and Functional Impact

AspectDetailsFunctional ConsequenceEvidence
Preferred SubstrateHigher catalytic efficiency (kcat/Km) for m6Am vs m6A in vitroSuggests m6Am may be a major physiological targetBiochemical assays [3] [25]
Core Catalytic MechanismFe(II)/2-OG-dependent dioxygenase; Oxidizes N6-methyl group releasing formaldehydeReversibly erases m6Am and m6A marksStructural & biochemical studies [3] [17]
Key InhibitorD-2-Hydroxyglutarate (D-2HG): Competitive inhibitor (vs 2-OG); accumulates in IDH-mutant cancersInhibits FTO → Increased m6Am/m6A levels → Altered gene expression contributing to tumorigenesisCell-based & biochemical studies [3]
Recruitment PartnerZBTB48 (TZAP): Binds RNA (TERRA, mRNA) and FTO; facilitates FTO targeting to specific transcriptsZBTB48 depletion → Reduced FTO binding to targets → Increased target m6A/m6Am → Altered mRNA stability (e.g., MTA1 mRNA)Co-IP, iCLIP-seq, functional assays (knockdowns) [9]
Role in Colorectal Cancer Stem Cells (CSCs)Low FTO: ↑ m6Am → ↑ Sphere formation, ↑ Stemness markers (ALDH, CD44), ↑ Tumor initiation, ↑ ChemoresistanceEstablishes FTO/m6Am axis as critical regulator of CSC properties; PCIF1 inhibition reverses pro-CSC phenotype of FTO lossPatient-derived cell lines, in vivo xenografts, functional rescue [7]

Substrate Specificity and Sequence Context (BCA Motif Recognition)

The installation of the m6Am mark by PCIF1 is not random but exhibits strong sequence specificity constrained to the first transcribed nucleotide.

  • Core Motif Requirement: PCIF1 exclusively methylates an adenosine residue that is:
  • Positioned as the first nucleotide immediately downstream of the m7G cap (N1 position).
  • Already modified by a 2'-O-methyl group (i.e., 2'-O-methyladenosine, Am). PCIF1 cannot methylate internal adenosines or non-methylated cap-adjacent adenosines [6] [8] [26].
  • Sequence Context Influence (BCA Motif): While the presence of a cap-proximal Am is the absolute requirement, the sequence context immediately surrounding this nucleotide modulates methylation efficiency. Analysis of methylated transcripts identified enrichment for the BCA motif, where:
  • B represents the base immediately upstream of the cap (i.e., the last base of the m7G cap structure, typically G).
  • C represents the cap itself (m7G, not variable).
  • A represents the cap-proximal adenosine (Am, the substrate).The identity of the base at the B position (G, C, or T, corresponding to the -1 position relative to the transcription start site, TSS-1) significantly influences the likelihood of m6Am formation. The motif GCA (i.e., Gm7GpppAm) is among the most efficiently methylated contexts observed [8] [28] [31].
  • Impact of Extended RNA Context: Beyond the immediate BCA motif, the broader sequence and structural context of the mRNA can influence PCIF1 recognition and methylation efficiency. Studies using mutated prolactin mRNA transcripts demonstrated that while the core RGACU motif (encompassing the Am) is important, efficient methylation is also strongly influenced by the surrounding nucleotide composition and secondary structure. Consensus methylation sites embedded within stable RNA duplexes are inaccessible and not recognized by the methyltransferase [4]. This highlights that PCIF1 activity depends not only on the core motif but also on the accessibility of the cap-proximal region within the overall mRNA structure.

Compartmentalization of Methylation Machinery (Nuclear vs. Cytoplasmic)

The biosynthesis and removal of m6Am are spatially regulated processes occurring in distinct subcellular compartments, reflecting the sequential nature of mRNA processing and the functional specialization of the modifying enzymes.

  • Methylation (PCIF1): PCIF1 is predominantly a nuclear protein. Its localization and functional association with the Ser5-phosphorylated CTD of elongating RNA Polymerase II ensure that m6Am methylation occurs co-transcriptionally on nascent pre-mRNA transcripts within the nucleus. This timing is crucial as the cap structure is synthesized and modified early during transcription [6] [8] [26].
  • Demethylation (FTO): FTO exhibits dynamic subcellular localization, shuttling between the nucleus and the cytoplasm. Its distribution can vary depending on cell type and context:
  • Nuclear Pool: Present in many cell types (e.g., HEK293). This pool may contribute to m6A demethylation on nuclear RNAs or potentially act on newly exported m6Am-modified mRNAs.
  • Cytoplasmic Pool: Particularly significant in specific contexts like colorectal cancer (CRC) cells. Crucially, cytoplasmic FTO is responsible for the demethylation of m6Am on mature mRNAs residing in the cytoplasm. This compartmentalization is functionally critical:
  • Low FTO expression/activity in CRC cells leads to accumulation of cytoplasmic m6Am.
  • This elevated cytoplasmic m6Am level drives the acquisition of stem-like properties (increased tumorigenicity, chemoresistance) [7] [27] [34].
  • The nuclear m6Am methyltransferase PCIF1 is not involved in this cytoplasmic regulation; its inhibition reverses the effects of FTO loss by preventing m6Am installation in the first place [7].
  • Functional Implications: This spatial separation ensures that:
  • Installation (m6Am formation) is tightly coupled to transcription initiation/elongation in the nucleus.
  • Erasure (m6Am demethylation) can occur later, potentially in the cytoplasm, allowing for dynamic regulation of mRNA stability and translation in response to cellular signals (e.g., stress, metabolic changes) during the mRNA lifecycle. The specific role of cytoplasmic FTO in modulating m6Am levels highlights the importance of compartmentalization in determining the functional outcome of this modification, particularly in pathological states like cancer [7] [9] [27].

Table 3: Compartmentalization of m6Am Modification Machinery

EnzymePrimary LocalizationSite of ActionFunctional Significance
PCIF1 (Writer)NucleusNascent pre-mRNA (Co-transcriptional)Installs m6Am during early mRNA biogenesis; Requires proximity to Pol II transcription machinery; Activity is sequence/structure context-dependent (BCA motif, accessibility).
FTO (Eraser)Nucleus & Cytoplasm (Cell type/context dependent)Mature mRNANuclear FTO: Potential role in nuclear RNA demethylation (m6A/m6Am?). Cytoplasmic FTO (Key functional pool for m6Am): Demethylates m6Am on cytoplasmic mRNA; Regulates mRNA stability/translation; Loss in CRC → ↑ cytoplasmic m6Am → ↑ Cancer Stem Cell properties.

Properties

CAS Number

30891-53-3

Product Name

Adenosine, N,N-dimethyl-2'-O-methyl-

IUPAC Name

(2R,3R,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-ol

Molecular Formula

C13H19N5O4

Molecular Weight

309.32 g/mol

InChI

InChI=1S/C13H19N5O4/c1-17(2)11-8-12(15-5-14-11)18(6-16-8)13-10(21-3)9(20)7(4-19)22-13/h5-7,9-10,13,19-20H,4H2,1-3H3/t7-,9-,10-,13-/m1/s1

InChI Key

IPRQAJTUSRLECG-QYVSTXNMSA-N

SMILES

CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)O)OC

Canonical SMILES

CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)O)OC

Isomeric SMILES

CN(C)C1=NC=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.